5-Chloro-3-iodo-2H-indazole-6-carboxylic acid is a heterocyclic compound notable for its unique indazole structure, which incorporates both chlorine and iodine substituents. The molecular formula of this compound is , and it has a molecular weight of approximately 278.48 g/mol. This compound is recognized for its potential applications in medicinal chemistry due to its diverse biological activities and chemical reactivity .
5-Chloro-3-iodo-2H-indazole-6-carboxylic acid belongs to the class of indazole derivatives, which are bicyclic compounds containing a five-membered ring fused to a six-membered benzene-like ring. Indazoles are known for their pharmacological significance, often exhibiting anti-inflammatory, anticancer, and antimicrobial properties .
The synthesis of 5-chloro-3-iodo-2H-indazole-6-carboxylic acid typically involves several key steps, including the introduction of halogen substituents and the formation of the carboxylic acid group. Common synthetic routes include:
The reaction conditions typically involve organic solvents such as dichloromethane or acetonitrile, with temperature control to optimize yields and purity. Reaction monitoring can be performed using thin-layer chromatography or high-performance liquid chromatography to ensure the desired product is obtained .
The molecular structure of 5-chloro-3-iodo-2H-indazole-6-carboxylic acid features a fused bicyclic system with distinct halogen substituents at specific positions:
The structural representation can be expressed in various formats, including InChI and SMILES notations:
InChI=1S/C8H4ClIN2O2/c9-4-1-2-6(10)5(3-4)8(12)11-7(4)13/h1-3H,(H,10,11)
C1=CC2=NNC(=C2C=C1Cl)I
Key molecular data include:
5-chloro-3-iodo-2H-indazole-6-carboxylic acid can undergo various chemical reactions, including:
These reactions typically require specific conditions such as temperature control, choice of solvent, and catalysts to facilitate efficient transformation while minimizing by-products.
The mechanism of action for 5-chloro-3-iodo-2H-indazole-6-carboxylic acid involves its interaction with biological targets at the molecular level. This compound has shown potential in modulating various signaling pathways due to its structural characteristics:
Research indicates that compounds with similar structures often demonstrate diverse biological profiles due to variations in substituent positions and types.
Key physical properties include:
Key chemical properties include:
Relevant data includes:
These properties are essential for understanding solubility, reactivity, and potential applications in drug formulation .
5-chloro-3-iodo-2H-indazole-6-carboxylic acid has several applications in scientific research:
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: